2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiochromeno[4,3-b]pyrans, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in drug discovery.
Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their pharmacological properties.
Uniqueness
2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C18H11N3O2S |
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Molecular Weight |
333.4g/mol |
IUPAC Name |
2-amino-5-oxo-4-pyridin-4-yl-4H-thiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C18H11N3O2S/c19-9-12-14(10-5-7-21-8-6-10)15-16(23-17(12)20)11-3-1-2-4-13(11)24-18(15)22/h1-8,14H,20H2 |
InChI Key |
HBIKCBRAMORLLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)S2 |
solubility |
3.6 [ug/mL] |
Origin of Product |
United States |
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